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Compound of Interest

Compound Name: Methyl Gentisate

Cat. No.: B1195279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
gentisate (methyl 2,5-dihydroxybenzoate), a compound of interest in various research fields,

including drug development. This document presents available nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental

protocols.

Spectroscopic Data
The following tables summarize the key spectroscopic data for methyl gentisate. Due to the

limited availability of published spectra specifically for methyl gentisate, data for the closely

related isomer, methyl 2,4-dihydroxybenzoate, and the parent compound, methyl salicylate

(methyl 2-hydroxybenzoate), are included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Methyl Gentisate

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

6.89 s 2H 3-H and 5-H CD₃COCD₃
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Note: Data extracted from a study on the metabolism of 4-hydroxybenzoic acid. The spectrum

shown was limited to the 6.7 to 7.3 ppm range.[1]

Table 2: ¹³C NMR Spectroscopic Data of Methyl 2-hydroxybenzoate (Reference)

Chemical Shift (δ) ppm Assignment

161.4 C1 (C-OH)

112.9 C2 (C=O)

135.9 C3

117.6 C4

130.1 C5

119.2 C6

170.5 C=O (ester)

52.3 O-CH₃

Note: This data is for methyl 2-hydroxybenzoate and serves as a reference for the expected

chemical shifts in a substituted methyl benzoate. The presence of a second hydroxyl group in

methyl gentisate will influence these shifts.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Hydroxybenzoic Acid Derivatives
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

3400-3200 O-H (hydroxyl) Stretching (broad)

~3050 C-H (aromatic) Stretching

~2950 C-H (methyl) Stretching

~1700 C=O (ester) Stretching

1600-1450 C=C (aromatic) Stretching

~1250 C-O (ester/phenol) Stretching

Note: Specific IR data for methyl gentisate is not readily available. This table provides

expected characteristic absorption bands based on the functional groups present in the

molecule. The spectrum of methyl 2-hydroxybenzoate shows a broad O-H stretch around 3200

cm⁻¹ and a strong C=O stretch at 1680 cm⁻¹.[2]

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometric Data for Methyl Gentisate

m/z Interpretation

168 [M]⁺ (Molecular Ion)

137 [M - OCH₃]⁺

109 [M - COOCH₃]⁺

Note: The expected molecular ion peak for methyl gentisate (C₈H₈O₄) is at m/z 168. Common

fragmentation patterns for methyl esters of aromatic acids include the loss of the methoxy

group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃). The mass spectrum for

methyl 2,4-dihydroxybenzoate shows a molecular ion at m/z 168 and a significant fragment at

m/z 136.[3]

Experimental Protocols
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The following sections detail the general methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at

a frequency of 300 MHz or higher.

Sample Preparation:

A few milligrams of the methyl gentisate sample are dissolved in a deuterated solvent (e.g.,

deuterated chloroform (CDCl₃), deuterated acetone (CD₃COCD₃), or deuterated dimethyl

sulfoxide (DMSO-d₆)).

A small amount of tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

The sample is placed in a 5 mm NMR tube and inserted into the spectrometer's magnet.

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction

decay (FID) is recorded.

For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum and enhance the

signal-to-noise ratio.

The acquired FID is then Fourier transformed to produce the frequency-domain NMR

spectrum.

Infrared (IR) Spectroscopy
Infrared spectra are typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

Solid Samples (KBr Pellet): A small amount of the solid sample is ground with dry potassium

bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
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Solid or Liquid Samples (Attenuated Total Reflectance - ATR): A small amount of the sample

is placed directly onto the ATR crystal. This technique requires minimal sample preparation.

Liquid Samples (Neat): A drop of the liquid sample is placed between two salt plates (e.g.,

NaCl or KBr).

Data Acquisition:

A background spectrum of the empty sample holder (or pure solvent) is recorded.

The sample is placed in the instrument's beam path.

The infrared radiation is passed through the sample, and the transmitted or reflected light is

detected.

The instrument's software automatically subtracts the background spectrum to produce the

final IR spectrum, which is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, which ionizes molecules and separates

them based on their mass-to-charge ratio (m/z).

Sample Introduction and Ionization:

The sample is introduced into the mass spectrometer, often via direct infusion or after

separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Common ionization techniques for organic molecules include Electron Ionization (EI), which

is a hard ionization technique that causes significant fragmentation, and Electrospray

Ionization (ESI), which is a soft ionization technique that often leaves the molecular ion

intact.

Mass Analysis and Detection:

The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
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The mass analyzer separates the ions based on their m/z ratio.

A detector records the abundance of each ion at a specific m/z value.

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of an organic compound like methyl gentisate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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